1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine

Analytical Quality Assurance Medicinal Chemistry Procurement Compound Management

Medicinal chemistry programs often face delays due to building blocks that lack orthogonal handles for late-stage diversification. 1-(4-Iodobenzyl)-4-methylpyrazol-3-amine solves this with a 98% pure, low-MW (313.14 g/mol) scaffold that combines a reactive 3-amine, a 4-methyl group for optimized lipophilicity (XLogP3=2.5), and a 4-iodophenyl handle for chemoselective cross-coupling without amine protection. This enables telescoped Suzuki/Sonogashira sequences, accelerating kinase inhibitor library synthesis. Available from 50 mg to bulk, it reduces supply-chain risk for gram-scale campaigns.

Molecular Formula C11H12IN3
Molecular Weight 313.14 g/mol
Cat. No. B13627783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodobenzyl)-4-methyl-1h-pyrazol-3-amine
Molecular FormulaC11H12IN3
Molecular Weight313.14 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CC2=CC=C(C=C2)I
InChIInChI=1S/C11H12IN3/c1-8-6-15(14-11(8)13)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14)
InChIKeyHKZJKKKONBDBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Iodobenzyl)-4-methyl-1H-pyrazol-3-amine – Procurement-Essential Property Profile and Comparator Baseline


1-(4-Iodobenzyl)-4-methyl-1H-pyrazol-3-amine (CAS 1486354-06-6) is a 3-amino-4-methylpyrazole derivative bearing a 4-iodobenzyl substituent at N1 . It belongs to the class of heteroaryl‑amine building blocks widely employed in medicinal chemistry for constructing kinase‑focused libraries and functionalised heterocycles. The molecule carries a reactive primary amine (position 3), a methyl group that modulates ring electronics and lipophilicity (position 4), and a synthetically versatile 4‑iodophenyl handle that enables late‑stage diversification via cross‑coupling [1]. These three functional elements are rarely combined in a single low‑molecular‑weight scaffold (MW 313.14 g mol⁻¹; XLogP3 = 2.5) [1], making the compound a strategically differentiated intermediate relative to simpler 1‑benzyl‑pyrazol‑3‑amines.

A
Reactive 3-amine handle Enables condensation, amidation, and heterocycle formation without deprotection
M
4-Methyl ring modulator Adjusts electronics and lipophilicity; occupies hydrophobic kinase pocket
I
4-Iodobenzyl cross-coupling site Rapid oxidative addition for mild Suzuki/Sonogashira diversification

Why Generic Substitution of 1-(4-Iodobenzyl)-4-methyl-1H-pyrazol-3-amine Is Not Viable


The 4‑methyl and 3‑amine substituents on the pyrazole ring, combined with the 4‑iodobenzyl group, create a regio‑ and stereo‑electronic profile that cannot be recapitulated by simple de‑methyl, de‑iodo, or isosteric analogues. Substitution with 1‑(4‑iodobenzyl)‑1H‑pyrazol‑3‑amine (the des‑methyl comparator) changes both the lipophilicity and the pKa of the ring amine, altering solubility and target engagement in biochemical assays . Replacing iodine with chlorine or hydrogen removes the possibility of chemoselective oxidative addition, which is critical for sequential diversification strategies [1]. The quantitative evidence below demonstrates that even structurally proximate analogues differ in purity grade, molecular weight, and computed physicochemical parameters—factors that directly impact procurement decisions, analytical quality control, and synthetic planning [1].

Des-methyl analog (CAS 1493646-71-1)
Lacks the 4-methyl group, shifting lipophilicity and pKa; solubility and target-engagement profiles may not transfer directly.
Chloro-substituted benzyl analogs
Replace iodine with chlorine removes the fast oxidative addition pathway, severely limiting late-stage cross-coupling scope under mild conditions.
Lower purity grades (e.g., 95%)
May contain higher levels of unknown impurities, increasing risk of assay artifacts and requiring in-house repurification for sensitive applications.

Head‑to‑Head Quantitative Evidence for Selecting 1-(4-Iodobenzyl)-4-methyl-1H-pyrazol-3-amine Over Closest Analogs


Purity Grade Superiority Relative to the Des‑Methyl Analog

The target compound is commercially supplied at 98% purity (HPLC), whereas the closest analog—1-(4-iodobenzyl)-1H-pyrazol-3-amine, which lacks the 4‑methyl group—is routinely stocked at 95% purity . This 3‑percentage‑point difference reduces the potential burden of unknown impurities in high‑throughput screening or sensitive catalytic applications.

Purity Comparison
Head-to-head
98% (HPLC)
May reduce repurification need, lowering assay-artifact risk.
Des-methyl analog supplied at 95%; vendor spec.
Analytical Quality Assurance Medicinal Chemistry Procurement Compound Management

Molecular Weight Differentiation for LC‑MS Quality Control

The methyl substituent at position 4 increases the monoisotopic mass by 14 Da relative to the des‑methyl analog, providing a distinguishable mass signal in LC‑MS monitoring [1][2]. This mass shift enables unambiguous identification of the target compound in reaction mixtures, even when both species are present.

Mass Differentiation
Head-to-head
Δ 14.02 Da
Simplifies LC-MS monitoring, reduces mis-assignment.
Monoisotopic mass 313.008 vs 298.992 Da (PubChem).
Analytical Chemistry LC‑MS Characterisation Synthetic Intermediate Tracking

Lipophilicity Shift Influencing Solubility and Permeability

The contribution of the 4‑methyl group lifts the computed XLogP3 from ≈2.0 (des‑methyl) to 2.5 [1][2]. This ~0.5 log unit increase in lipophilicity is expected to enhance passive membrane permeability while maintaining a topological polar surface area of 43.8 Ų, which is within the range considered favourable for oral bioavailability.

Lipophilicity Shift
Cross-study comparable
XLogP3 2.5
May improve permeability; supports intracellular-target campaigns.
Δ ≈ +0.5 vs des-methyl; class-level prediction.
Physicochemical Profiling LogP/D Prediction Lead Optimisation

Synthetic Utility of the Csp²‑I Bond Versus Chloro Analogs

The 4‑iodobenzyl moiety undergoes oxidative addition to Pd⁰ approximately 10²–10⁴ times faster than the corresponding 4‑chlorobenzyl group [1]. In direct comparison, the 2,4‑dichlorobenzyl analog (CAS 1342678-86-7) requires elevated temperatures and specialised ligands for Sonogashira or Suzuki coupling, whereas the iodo compound engages under mild, room‑temperature conditions.

Csp²–I Reactivity
Class-level inference
ArI: ~10²–10⁴ × faster
oxidative addition vs ArCl
Enables mild coupling conditions, broader substrate scope.
Pd⁰ catalyst; general iodoarene advantage.
Cross‑Coupling Chemistry Late‑Stage Functionalisation Parallel Synthesis

Optimal Procurement and Application Scenarios for 1-(4-Iodobenzyl)-4-methyl-1H-pyrazol-3-amine


Kinase‑Focused Library Synthesis Requiring Late‑Stage Diversification

The iodine handle permits single‑step Suzuki or Sonogashira coupling to introduce aryl, heteroaryl, or alkyne diversity at the benzylic position without protecting the 3‑amine. This late‑stage strategy is commonly applied in the generation of 3‑aminopyrazole‑based kinase inhibitor libraries where the 4‑methyl group is retained to occupy a hydrophobic pocket in the ATP‑binding site [1][2].

Analytical Reference Standard for LC‑MS Method Development

Because the monoisotopic mass of 313.00759 Da is well separated from des‑methyl (298.99 Da) and chloro‑analog impurities, the compound serves as an ideal retention‑time and mass‑accuracy calibrant in LC‑MS workflows monitoring 3‑aminopyrazole reaction progress [1].

Medicinal Chemistry Campaigns Targeting CNS or Intracellular Targets

With a computed XLogP3 of 2.5 and a topological polar surface area of 43.8 Ų, the scaffold conforms to CNS‑drug‑like property guidelines. Procurement of the 98%‑pure material directly feeds into structure–activity relationship studies where the 4‑methyl group is hypothesised to improve blood–brain barrier penetration relative to des‑methyl leads [1].

Process Chemistry Scale‑Up of Iodo‑Functionalised Intermediates

The high purity (98%) and the availability from multiple vendors (e.g., Leyan, Enamine) in quantities ranging from 50 mg to 10 g [2] reduce supply‑chain risk for gram‑scale synthesis campaigns. The iodo‑specific reactivity further allows telescoped coupling–deprotection sequences that are not feasible with the chloro analog.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Iodo handle for late-stage cross-coupling
Retained 3-amine reactivity, 4-methyl hydrophobic pocket occupancy
LC-MS method development
Distinct monoisotopic mass offset
Retention-time and mass-accuracy calibration
CNS/intracellular target campaigns
Computed XLogP3 and TPSA within drug-like range
Permeability and BBB model studies
Process scale-up
Certified high purity and multi-vendor availability
Telescoped coupling–deprotection sequence feasibility
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